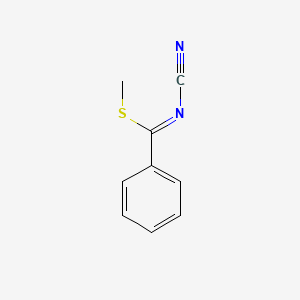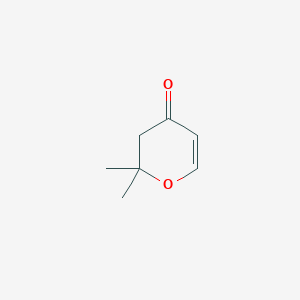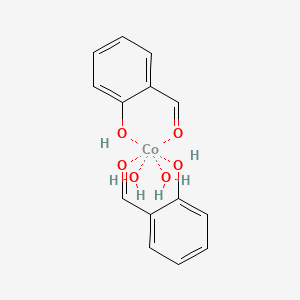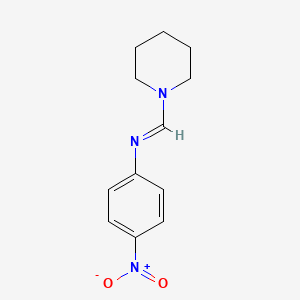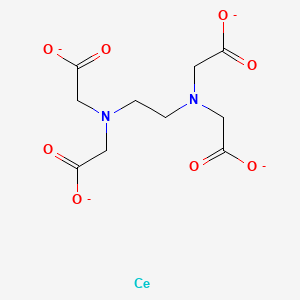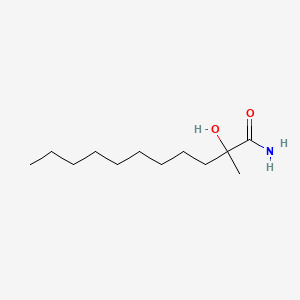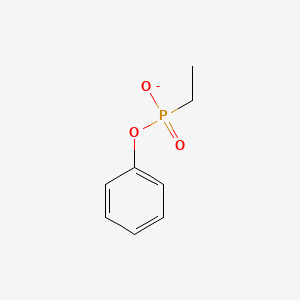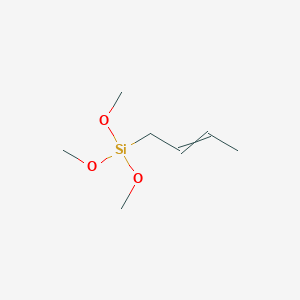
(But-2-en-1-yl)(trimethoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(But-2-en-1-yl)(trimethoxy)silane is an organosilicon compound with the molecular formula C7H16O3Si. It is a derivative of silane, where the silicon atom is bonded to a but-2-en-1-yl group and three methoxy groups. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (But-2-en-1-yl)(trimethoxy)silane typically involves the reaction of but-2-en-1-yl chloride with trimethoxysilane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilane. The general reaction scheme is as follows:
But-2-en-1-yl chloride+TrimethoxysilaneNaHthis compound+NaCl
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as palladium or platinum, can also enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(But-2-en-1-yl)(trimethoxy)silane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Oxidation: The but-2-en-1-yl group can be oxidized to form corresponding epoxides or diols.
Substitution: The methoxy groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases are used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base.
Major Products Formed
Hydrolysis: Silanols and siloxanes.
Oxidation: Epoxides and diols.
Substitution: Corresponding substituted silanes.
Scientific Research Applications
(But-2-en-1-yl)(trimethoxy)silane is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of (But-2-en-1-yl)(trimethoxy)silane involves the hydrolysis of the methoxy groups to form silanols, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, forming strong bonds between organic and inorganic materials. The but-2-en-1-yl group provides additional reactivity, allowing for further functionalization and modification of the compound.
Comparison with Similar Compounds
Similar Compounds
Trimethoxysilane: Contains three methoxy groups bonded to silicon but lacks the but-2-en-1-yl group.
(7-Octen-1-yl)trimethoxysilane: Similar structure but with a longer alkyl chain.
Vinyltrimethoxysilane: Contains a vinyl group instead of the but-2-en-1-yl group.
Uniqueness
(But-2-en-1-yl)(trimethoxy)silane is unique due to the presence of the but-2-en-1-yl group, which provides additional reactivity and allows for further functionalization. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
13436-83-4 |
|---|---|
Molecular Formula |
C7H16O3Si |
Molecular Weight |
176.28 g/mol |
IUPAC Name |
but-2-enyl(trimethoxy)silane |
InChI |
InChI=1S/C7H16O3Si/c1-5-6-7-11(8-2,9-3)10-4/h5-6H,7H2,1-4H3 |
InChI Key |
DHGDZMPKIODDCE-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


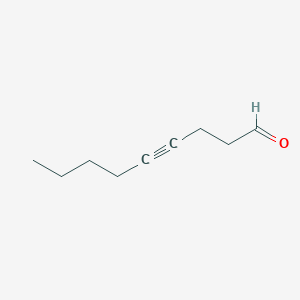
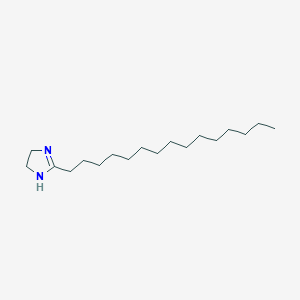
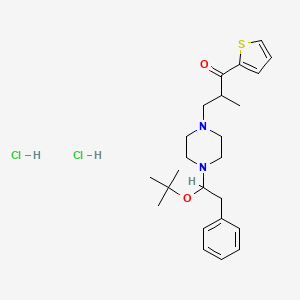
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14711810.png)
